3-Fluorophenetrazine Hydrochloride, also known as 3-Fluorophenmetrazine, is a synthetic compound belonging to the phenylmorpholine class. It is a fluorinated analogue of phenmetrazine, a stimulant that was previously used clinically as an appetite suppressant in Europe during the 1950s and 1960s. The compound has gained attention as a designer drug and is often encountered in online markets. Its chemical structure is characterized by the molecular formula and a molecular weight of approximately 195.23 g/mol .
3-Fluorophenetrazine Hydrochloride typically appears as a white, solid crystalline powder, but it can also be found in various forms such as colored pellets or tablets . The compound exhibits stimulant properties and acts primarily as a norepinephrine-dopamine releasing agent, which contributes to its psychoactive effects .
The final product can be converted into its hydrochloride salt form, which enhances its stability and solubility for various applications .
The biological activity of 3-Fluorophenetrazine Hydrochloride is primarily linked to its role as a sympathomimetic stimulant. It functions by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain, leading to heightened alertness, euphoria, and increased energy levels. The compound has demonstrated EC50 values of approximately 30 nM for dopamine and 43 nM for norepinephrine release, indicating significant potency compared to other stimulants .
In terms of metabolism, studies have shown that 3-Fluorophenetrazine is primarily excreted unchanged in urine, with some metabolites resulting from aryl hydroxylation and N-oxidation processes .
The synthesis methods for 3-Fluorophenetrazine Hydrochloride have been adapted from established protocols for related compounds. The primary method involves:
This multi-step synthesis allows for the production of high-purity samples suitable for research and potential pharmaceutical applications .
3-Fluorophenetrazine Hydrochloride has garnered interest primarily in research contexts due to its psychoactive properties. Its applications include:
Due to its structural similarity to phenmetrazine, there are ongoing investigations into its safety profile and potential medical applications .
Interaction studies of 3-Fluorophenetrazine Hydrochloride indicate that it may interact with various substances, enhancing or altering their effects. Notable interactions include:
These interactions necessitate caution when combining this compound with other drugs or substances .
3-Fluorophenetrazine Hydrochloride shares structural similarities with several other compounds within the phenylmorpholine class. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| Phenmetrazine | Non-fluorinated analogue | Historically used as an appetite suppressant |
| 2-Fluorophenmetrazine | Fluorinated at position 2 | Different pharmacological profile due to positional change |
| 4-Fluorophenmetrazine | Fluorinated at position 4 | Exhibits different potency and effects compared to 3-FPM |
| 3-Chlorophenmetrazine | Chlorinated analogue | Different halogen substitution alters activity |
| 3-Fluoromethamphetamine | Fluorinated methamphetamine | Shares stimulant properties but differs in structure |
These compounds illustrate how variations in halogen substitution can significantly influence the biological activity and pharmacological profiles of similar molecules within this class .
3-Fluorophenmetrazine Hydrochloride demonstrates a distinctive monoamine transporter selectivity profile that differentiates it from classical psychostimulants. The compound exhibits high-affinity binding to both the dopamine transporter and norepinephrine transporter while displaying markedly reduced activity at the serotonin transporter [1] [2].
Dopamine Transporter Interactions: 3-Fluorophenmetrazine Hydrochloride demonstrates potent inhibition of dopamine uptake with inhibitory concentration fifty percent values less than 2.5 micromolar, indicating comparable potency to cocaine at the dopamine transporter [1] [2]. The compound functions as a substrate-type releasing agent at the dopamine transporter with an effective concentration fifty percent value of 30 nanomolar for dopamine release [3] [4]. This mechanism involves transporter reversal, whereby the compound causes the dopamine transporter to operate in reverse mode, pumping dopamine from the intracellular compartment into the synaptic cleft [1].
Norepinephrine Transporter Characteristics: The norepinephrine transporter affinity profile reveals similarly potent interactions, with inhibitory concentration fifty percent values less than 2.5 micromolar [1] [2]. For norepinephrine release, the effective concentration fifty percent value is 43 nanomolar, demonstrating high-potency releasing activity [3] [4]. The compound exhibits full agonist efficacy at norepinephrine transporters, capable of inducing complete transporter reversal and substantial norepinephrine efflux [1].
Serotonin Transporter Selectivity: In contrast to its catecholamine transporter activity, 3-Fluorophenmetrazine Hydrochloride displays minimal serotonergic activity. The compound shows inhibitory concentration fifty percent values greater than 80 micromolar at serotonin transporters, representing more than a thirty-fold selectivity difference compared to dopamine and norepinephrine transporters [1] [2]. The effective concentration fifty percent value for serotonin release is 2558 nanomolar, indicating negligible efficacy as a serotonin releasing agent [3] [4].
This catecholamine-selective profile distinguishes 3-Fluorophenmetrazine Hydrochloride from compounds such as 3,4-methylenedioxymethamphetamine, which exhibits significant serotonergic activity, and positions it more closely to compounds like phenmetrazine and amphetamine in terms of transporter selectivity patterns [1] [5].
The catecholamine release kinetics of 3-Fluorophenmetrazine Hydrochloride follow concentration-dependent patterns that demonstrate distinct potency and efficacy profiles for dopamine and norepinephrine systems. Experimental studies using Human Embryonic Kidney 293 cells transfected with human monoamine transporters and rat brain synaptosomes have characterized these release mechanisms [1] [2].
Dopamine Release Kinetics: The compound induces concentration-dependent dopamine efflux with an effective concentration fifty percent value of 30 nanomolar [3] [4]. The dose-response relationship exhibits sigmoidal characteristics with a Hill coefficient approximating 1.2, indicating cooperative binding kinetics [1]. At concentrations of 100 nanomolar, 3-Fluorophenmetrazine Hydrochloride produces approximately 85 percent maximal dopamine release, reaching plateau levels at concentrations above 1 micromolar [1] [2].
Norepinephrine Release Characteristics: Norepinephrine release demonstrates an effective concentration fifty percent value of 43 nanomolar, representing slightly lower potency compared to dopamine release [3] [4]. The Hill coefficient for norepinephrine release approximates 1.1, indicating non-cooperative binding [1]. The compound achieves 80 percent maximal norepinephrine release at 100 nanomolar concentrations, with full efficacy observed at concentrations exceeding 1 micromolar [1] [2].
Kinetic Parameters and Temporal Dynamics: Electrophysiological studies reveal that 3-Fluorophenmetrazine Hydrochloride induces rapid-onset catecholamine release with peak effects occurring within 2-5 minutes of application [1]. The compound demonstrates sustained release characteristics, maintaining elevated extracellular catecholamine concentrations for extended periods compared to reuptake inhibitors [1] [2].
Monensin Enhancement Studies: The presence of the sodium-hydrogen ionophore monensin significantly augments 3-Fluorophenmetrazine Hydrochloride-induced catecholamine release, confirming the substrate-dependent mechanism of action [1] [2]. This enhancement indicates that the compound operates through transporter-mediated reverse transport rather than through vesicular release mechanisms or transporter-independent pathways [1].
Electrophysiological investigations of 3-Fluorophenmetrazine Hydrochloride have employed patch-clamp techniques and synaptosomal preparations to characterize its effects on presynaptic terminal function. These studies reveal complex interactions with synaptic transmission machinery and neurotransmitter release mechanisms [1] [2].
Presynaptic Terminal Membrane Effects: Whole-cell patch-clamp recordings demonstrate that 3-Fluorophenmetrazine Hydrochloride produces concentration-dependent alterations in presynaptic membrane properties. The compound induces depolarization of presynaptic terminals at concentrations above 1 micromolar, consistent with its monoamine releasing properties [1]. These membrane potential changes correlate with the time course of catecholamine release and suggest direct interactions with transporter proteins in the presynaptic membrane [1] [2].
Synaptic Vesicle Dynamics: Electrophysiological studies using fluorescent dyes such as N-(3-triethylammoniumpropyl)-4-(4-(dibutylamino)styryl) pyridinium dibromide reveal that 3-Fluorophenmetrazine Hydrochloride does not significantly affect vesicular release mechanisms [6]. This finding supports the non-vesicular release hypothesis and indicates that the compound primarily operates through cytoplasmic neurotransmitter pools rather than through vesicular exocytosis [1] [2].
Calcium-Independent Mechanisms: Electrophysiological recordings in calcium-free media demonstrate that 3-Fluorophenmetrazine Hydrochloride-induced catecholamine release occurs independently of calcium influx, distinguishing it from action potential-dependent release mechanisms [1]. This calcium-independent profile confirms the transporter-mediated mechanism and rules out vesicular release pathways that require calcium-dependent exocytosis [1] [2].
Presynaptic Current Characteristics: Voltage-clamp studies reveal that 3-Fluorophenmetrazine Hydrochloride induces inward currents in presynaptic terminals expressing dopamine and norepinephrine transporters [1]. These transporter-mediated currents exhibit concentration-dependent amplitudes and time constants that correlate with the compound's binding affinity and release potency [1] [2]. The current kinetics demonstrate rapid onset and sustained duration, consistent with substrate-type transporter interactions [1].
Comparative pharmacological analysis positions 3-Fluorophenmetrazine Hydrochloride within the broader context of classical psychostimulants, revealing both similarities and distinctive characteristics in its receptor binding profile and mechanism of action [1] [5] [2].
Cocaine Comparison: While cocaine functions primarily as a reuptake inhibitor with inhibitory concentration fifty percent values of 0.098 micromolar at dopamine transporters, 0.293 micromolar at serotonin transporters, and 2.12 micromolar at norepinephrine transporters, 3-Fluorophenmetrazine Hydrochloride operates as a substrate releaser with comparable dopamine and norepinephrine transporter potencies but markedly reduced serotonin transporter activity [1] [7]. This mechanistic difference results in distinct pharmacodynamic profiles, with cocaine producing rapid-onset, short-duration effects while 3-Fluorophenmetrazine Hydrochloride generates sustained neurotransmitter elevation [1] [8].
Amphetamine Comparison: Amphetamine exhibits inhibitory concentration fifty percent values of approximately 5.0 micromolar at dopamine transporters, 7.0 micromolar at norepinephrine transporters, and 25.0 micromolar at serotonin transporters [9]. 3-Fluorophenmetrazine Hydrochloride demonstrates superior potency at both catecholamine transporters while maintaining similar selectivity patterns [1] [2]. Both compounds operate through substrate release mechanisms, but 3-Fluorophenmetrazine Hydrochloride exhibits enhanced selectivity for catecholamine systems [1].
Phenmetrazine Relationship: As a fluorinated analog of phenmetrazine, 3-Fluorophenmetrazine Hydrochloride shares fundamental structural and pharmacological characteristics with its parent compound [3] [5]. Phenmetrazine exhibits inhibitory concentration fifty percent values of approximately 3.0 micromolar at dopamine transporters, 4.0 micromolar at norepinephrine transporters, and 15.0 micromolar at serotonin transporters [10] [8]. The fluorine substitution in 3-Fluorophenmetrazine Hydrochloride enhances binding affinity and selectivity while maintaining the core pharmacological mechanism [1] [2].
Methamphetamine Distinctions: Methamphetamine demonstrates inhibitory concentration fifty percent values of approximately 2.0 micromolar at dopamine transporters, 3.0 micromolar at norepinephrine transporters, and 20.0 micromolar at serotonin transporters [9]. While both compounds exhibit catecholamine selectivity, 3-Fluorophenmetrazine Hydrochloride shows enhanced potency and superior selectivity ratios, particularly regarding serotonin transporter activity [1] [2]. The morpholine ring structure of 3-Fluorophenmetrazine Hydrochloride contrasts with the phenethylamine structure of methamphetamine, contributing to distinct pharmacokinetic and pharmacodynamic properties [3] [1].